![molecular formula C14H13BrClN3OS B4222877 N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B4222877.png)
N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide
Overview
Description
N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a chloropyrimidine ring, and a propylthio substituent, which contribute to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary targets of N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . The inhibition of protein kinases disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR signaling cascade , which is one of the most important intracellular pathways frequently activated in different types of cancer . Inhibition of this pathway can effectively block the abnormal signal transduction of various growth factors, leading to suppression of the occurrence and development of cancer .
Result of Action
The result of the compound’s action is the inhibition of cell growth, differentiation, migration, and metabolism, which are crucial processes for cancer development . By inhibiting protein kinases and disrupting the PI3K/AKT/mTOR signaling pathway, the compound can suppress the occurrence and development of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoaniline with 5-chloro-2-(propylthio)-4-pyrimidinecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The propylthio group can be oxidized to sulfoxides or sulfones, while reduction reactions can modify the pyrimidine ring.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with specific biological targets, leading to the inhibition of cancer cell proliferation.
Case Studies:
- A study evaluated the antiproliferative effects of pyrimidine derivatives, revealing that modifications in the chemical structure significantly enhance their activity against breast carcinoma (T47D) and other cancer types .
- Another investigation highlighted that derivatives of pyrimidine compounds could induce apoptosis in cancer cells by activating caspases, suggesting a mechanism through which these compounds exert their anticancer effects .
Inhibition of Plasmodium falciparum
This compound has potential applications in treating malaria by inhibiting the Equilibrative Nucleoside Transporter (ENT) associated with Plasmodium falciparum. This inhibition could disrupt the parasite's ability to utilize nucleosides for replication, representing a novel therapeutic approach against malaria .
Pharmacological Insights
The compound's pharmacological profile suggests that it may serve as a lead compound for developing new drugs targeting both cancer and infectious diseases. Its ability to inhibit key enzymes or transporters involved in disease progression is crucial for its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-bromophenylacetic acid: Used in the synthesis of various organic compounds.
4-bromothiophenol: Utilized in the preparation of thiol-containing compounds.
Uniqueness
N-(4-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(4-bromophenyl)-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3OS/c1-2-7-21-14-17-8-11(16)12(19-14)13(20)18-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFWUPDHFGMRTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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